molecular formula C12H14ClN5O2 B4771014 2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol

2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol

Cat. No.: B4771014
M. Wt: 295.72 g/mol
InChI Key: DRPANFBAPWMQMG-UHFFFAOYSA-N
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Description

2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chloroanilino group, a methoxy group, and an aminoethanol group

Properties

IUPAC Name

2-[[4-(4-chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2/c1-20-12-17-10(14-6-7-19)16-11(18-12)15-9-4-2-8(13)3-5-9/h2-5,19H,6-7H2,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPANFBAPWMQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol typically involves the reaction of 4-chloroaniline with 2,4,6-trichloro-1,3,5-triazine in the presence of a base to form an intermediate. This intermediate is then reacted with methanol to introduce the methoxy group, followed by the reaction with ethanolamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the cleavage of the triazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, often at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
  • 2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]acetic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol is unique due to the presence of the methoxy group and the aminoethanol moiety. These functional groups contribute to its distinct chemical properties and potential applications. For example, the methoxy group can enhance the compound’s solubility and stability, while the aminoethanol group can facilitate its interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol
Reactant of Route 2
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2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol

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